![molecular formula C12H8I2N2O B12880735 [(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-81-7](/img/structure/B12880735.png)
[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound belonging to the quinoline family. It is characterized by the presence of two iodine atoms at positions 5 and 7, a methyl group at position 2, and an acetonitrile group attached to the quinoline ring via an oxygen atom. This compound has a molecular formula of C12H8I2N2O and a molecular weight of 450.01 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the iodination of 2-methylquinoline followed by the introduction of the acetonitrile group. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting diiodo compound is then reacted with chloroacetonitrile in the presence of a base like potassium carbonate to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of metal dissolution and hydrogen evolution reactions in corrosion studies .
相似化合物的比较
Similar Compounds
- 2-((5,7-Diiodoquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .
属性
CAS 编号 |
88757-81-7 |
|---|---|
分子式 |
C12H8I2N2O |
分子量 |
450.01 g/mol |
IUPAC 名称 |
2-(5,7-diiodo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8I2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
InChI 键 |
GOPHMGRHRIGLQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)

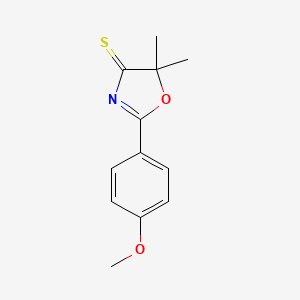
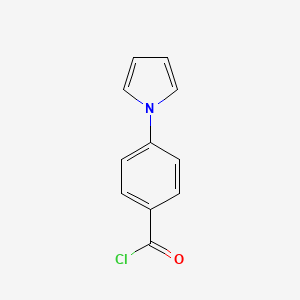
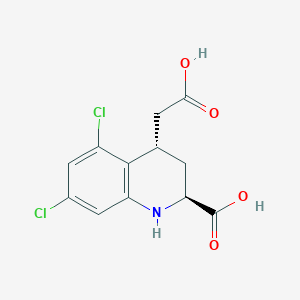
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
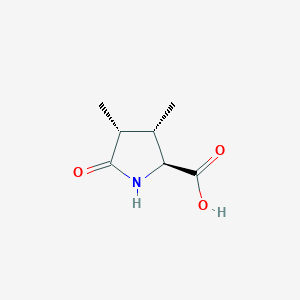
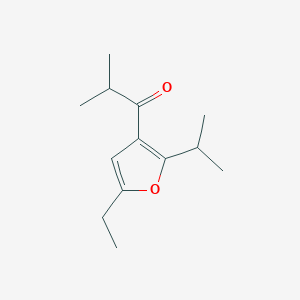
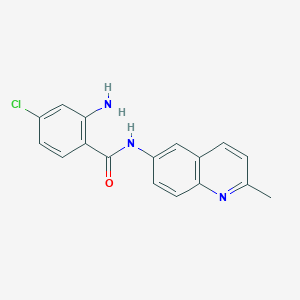
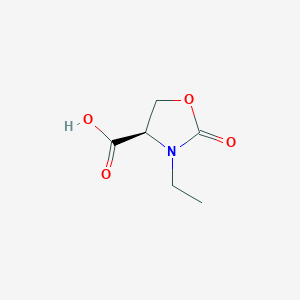
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
